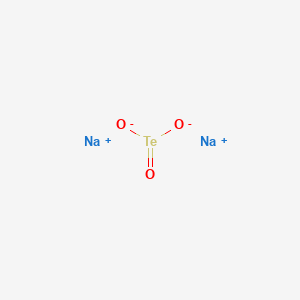
DL-高半胱氨酸-3,3,3',3',4,4,4',4'-d8
描述
DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8: is a deuterium-labeled form of DL-Homocystine. DL-Homocystine is a disulfide derivative of homocysteine, which is an amino acid that plays a significant role in various biological processes. The deuterium labeling is used to trace and study the metabolic pathways and pharmacokinetics of the compound in scientific research .
科学研究应用
DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some of its applications include:
Metabolic Studies: Used to study the metabolic pathways of homocysteine and its derivatives.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of homocysteine-related compounds.
Biological Research: Investigates the role of homocysteine in various diseases, including cardiovascular diseases and neurological disorders.
Drug Development: Used as a tracer in the development of new drugs targeting homocysteine pathways
作用机制
DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8
, also known as 2-amino-4-[(3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl)disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid , is a deuterium-labeled form of DL-Homocystine . Here is a detailed analysis of its mechanism of action:
Target of Action
Homocysteine, the non-deuterated form of this compound, is known to play a significant role in various biochemical processes, including methylation of proteins, dna, and lipids, as well as protein synthesis and metabolism .
Mode of Action
It is known that homocysteine can influence various biological processes through its interaction with other molecules .
Biochemical Pathways
Homocysteine, the non-deuterated form of this compound, is involved in several biochemical pathways, including the methionine cycle and the transsulfuration pathway . These pathways are crucial for various biological processes, including amino acid metabolism and the synthesis of important biomolecules.
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Elevated levels of homocysteine, the non-deuterated form of this compound, have been associated with an increased risk of various health conditions, including cardiovascular diseases and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 involves the incorporation of deuterium atoms into the homocystine molecule. This can be achieved through the use of deuterated reagents and solvents during the synthesis process. The general synthetic route includes the following steps:
Synthesis of Deuterated Homocysteine: Deuterated homocysteine can be synthesized by using deuterated water (D2O) and deuterated hydrogen gas (D2) in the presence of a suitable catalyst.
Oxidation to Form DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8: The deuterated homocysteine is then oxidized to form the disulfide bond, resulting in DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8
Industrial Production Methods
Industrial production of DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form deuterated homocysteine.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Deuterated homocysteine.
Substitution: Various substituted derivatives depending on the reagents used
相似化合物的比较
DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
DL-Homocystine: The non-deuterated form of the compound.
L-Homocystine: The L-isomer of homocystine.
DL-Homocysteine: The reduced form of homocystine without the disulfide bond
The deuterium labeling in DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 provides enhanced stability and allows for more precise tracking in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research .
属性
IUPAC Name |
2-amino-4-[(3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl)disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108641-82-3 | |
| Record name | DL-HOMOCYSTINE-3,3,3',3',4,4,4',4'-D8, 98 ATOM % D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 used as an internal standard in this research?
A1: DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 is a stable isotope-labeled analog of homocystine, which is the oxidized dimer of homocysteine. Using a stable isotope-labeled internal standard is a common practice in mass spectrometry analysis. It helps to correct for variations during sample preparation and ionization, leading to more accurate and reliable quantification of the target analyte, in this case, homocysteine [].
Q2: What is the analytical method described in the research for quantifying aminothiols in cereal products?
A2: The research utilized a Liquid Chromatography Orbitrap Mass Spectrometry method. This involves derivatizing the aminothiols (cysteine, homocysteine, and glutathione) with N-(2-acridonyl)maleimide before analysis. The Orbitrap mass spectrometer provides high-resolution accurate mass measurements of the derivatized compounds. The use of DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 as an internal standard allows for precise quantification of these aminothiols in various cereal products [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)




